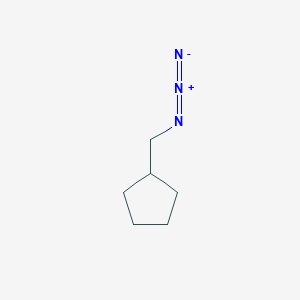

(Azidomethyl)cyclopentane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

azidomethylcyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-9-8-5-6-3-1-2-4-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBZCEXADKNJSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azidomethyl Cyclopentane and Its Functionalized Analogues

Direct Azidomethylation Strategies on Cyclopentane (B165970) Cores

Direct methods for the introduction of the azidomethyl group onto a pre-existing cyclopentane ring are the most straightforward approaches. These strategies typically involve the conversion of a suitable precursor, such as a halide, hydroxyl, or sulfonate group, into the desired azide (B81097).

Nucleophilic Substitution Reactions with Halogenated Cyclopentane Precursors

One of the most common and direct methods for the synthesis of (azidomethyl)cyclopentane is the nucleophilic substitution (SN2) reaction of a (halomethyl)cyclopentane with an azide salt. vulcanchem.commasterorganicchemistry.com The azide ion (N₃⁻) is an excellent nucleophile, readily displacing a halide from a primary carbon center. masterorganicchemistry.com

(Bromomethyl)cyclopentane (B151954) is a frequently used precursor due to the good leaving group ability of the bromide ion. The reaction is typically carried out by treating (bromomethyl)cyclopentane with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). vulcanchem.commasterorganicchemistry.comnih.gov The reaction generally proceeds at room temperature or with gentle heating to afford this compound in good yield.

A similar transformation can be achieved starting from (chloromethyl)cyclopentane, although the reaction may require more forcing conditions due to the lower reactivity of the chloride leaving group compared to bromide. The choice of solvent is crucial for the success of this reaction, with polar aprotic solvents being preferred to solvate the cation of the azide salt and increase the nucleophilicity of the azide anion.

| Precursor | Reagents | Solvent | Conditions | Product |

| (Bromomethyl)cyclopentane | Sodium Azide (NaN₃) | DMF | Room Temperature to 90 °C | This compound |

| (Chloromethyl)cyclopentane | Sodium Azide (NaN₃) | DMSO | Elevated Temperature | This compound |

Transformation of Hydroxyl or Sulfonate Precursors

Alcohols are readily available starting materials and can be converted to azides through a two-step process or a one-pot reaction. A common two-step approach involves the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium azide. The sulfonate group is an excellent leaving group, facilitating the SN2 displacement by the azide ion.

Alternatively, the Mitsunobu reaction provides a powerful one-pot method for the direct conversion of a primary alcohol, such as cyclopentylmethanol, into this compound. researchgate.netamanote.com This reaction typically employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. beilstein-journals.org A source of azide, often diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃) generated in situ, then acts as the nucleophile. researchgate.netamanote.com The reaction proceeds with inversion of configuration at the carbon center, which is a key feature for stereoselective synthesis. amanote.combeilstein-journals.org For example, ((1S,2R)-2-(acetoxymethyl)cyclopentyl)methanol can be converted to ((1S,2R)-2-(azidomethyl)cyclopentyl)methanol. vulcanchem.com

Another one-pot method is the Appel reaction, which can convert an alcohol to the corresponding alkyl halide using triphenylphosphine and a tetrahalomethane (e.g., CBr₄). organic-chemistry.orgchem-station.comtechniques-ingenieur.fr The resulting halide can then be reacted in situ with sodium azide to yield the desired azidomethyl compound. nih.gov

| Precursor | Reagents | Key Features |

| Cyclopentylmethanol | 1. TsCl, Pyridine (B92270); 2. NaN₃ | Two-step process, good leaving group |

| Cyclopentylmethanol | PPh₃, DEAD/DIAD, DPPA/HN₃ | One-pot, inversion of configuration |

| Cyclopentylmethanol | PPh₃, CBr₄, NaN₃ | One-pot, in situ halide formation |

Indirect Routes to the this compound Motif

Indirect routes involve the construction of the cyclopentane ring itself, with the azidomethyl group being introduced either during or after the cyclization process. These methods are particularly useful for accessing highly functionalized or stereochemically complex analogues.

Cyclization Reactions for de novo Cyclopentane Ring Formation

Various cyclization strategies can be employed to construct the cyclopentane core. organic-chemistry.orgmdpi.com Radical cyclizations, for instance, have been utilized to form five-membered rings. A properly functionalized acyclic precursor containing a radical precursor and a radical acceptor can undergo a 5-exo-trig cyclization to form a cyclopentane ring. nih.gov If an azidomethyl group or a precursor is present in the starting material, this method can lead to the desired product.

[3+2] Cycloaddition reactions are another powerful tool for the synthesis of five-membered rings. organic-chemistry.orgmdpi.com For example, the reaction of a three-carbon component with a two-carbon component can lead to a cyclopentane derivative. While direct examples leading to this compound are not abundant in the literature, the principles of these reactions allow for the design of precursors that would yield the target molecule. For instance, an allyl-containing species could react with a two-carbon synthon that incorporates an azido-functionalized carbon. Intramolecular 1,3-dipolar cycloadditions have also been used to create disubstituted cyclopentanes stereoselectively. researchgate.net

Ring Expansion/Contraction Approaches from Related Cycloalkanes

Ring expansion reactions provide an elegant way to access cyclopentane rings from smaller, more readily available cycloalkanes, such as cyclobutanes. organic-chemistry.org For example, the rearrangement of cyclobutylmethylcarbenium ions can lead to cyclopentane or cyclopentene (B43876) derivatives. nih.govresearchgate.net While a direct application of this method to synthesize this compound is not well-documented, it is conceivable that a cyclobutane (B1203170) precursor bearing a side chain that can be converted to an azidomethyl group could undergo such a rearrangement. For instance, a (hydroxymethyl)cyclobutane derivative could be subjected to conditions that promote ring expansion and subsequent functional group manipulation to install the azide. Ring expansion of 2-azido-2-phenyl-indan-1,3-dione has been reported to generate heterocyclic scaffolds, demonstrating the possibility of involving an azide group in such rearrangements. researchgate.net

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives is of great importance, particularly for applications in medicinal chemistry, such as in the synthesis of carbocyclic nucleoside analogues with antiviral activity. researchgate.netamanote.combeilstein-journals.org

Stereoselective methods often rely on the use of chiral starting materials or chiral catalysts. For example, the synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives, which are precursors to the corresponding azides, has been accomplished through stereoselective routes. beilstein-journals.org The diastereoselective synthesis of cis-fused cyclopenta-pyridazinones has been achieved via a directed 5-exo radical cyclization, showcasing a method to control stereochemistry during ring formation. nih.gov

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymes. The asymmetric Strecker synthesis, for example, has been used to produce enantiopure 2,4-methanovalines, which are cyclobutane amino acids, and similar principles can be applied to cyclopentane systems. nih.gov The stereoselective synthesis of highly functionalized cyclopentanes bearing four stereocenters has been achieved through a rhodium carbene-initiated domino sequence. colab.ws

In the context of carbocyclic nucleosides, the stereoselective synthesis of chiral cyclopentenol (B8032323) building blocks has been developed, which can then be converted to various functionalized cyclopentane derivatives, including those with azidomethyl groups. researchgate.net For instance, the synthesis of chiral cyclopentane-1,2-diol and -1,2,3-triol derivatives provides a platform for introducing an amine, and subsequently an azide, with defined stereochemistry. beilstein-journals.org

| Approach | Key Strategy | Example Application |

| Diastereoselective Synthesis | Directed Radical Cyclization | Synthesis of cis-fused cyclopenta-pyridazinones nih.gov |

| Asymmetric Synthesis | Chiral Auxiliary | Asymmetric Strecker synthesis for chiral amino acids |

| Catalytic Asymmetric Synthesis | Chiral Rhodium Catalyst | Domino sequence to highly substituted cyclopentanes colab.ws |

| Enzymatic Resolution | Kinetic Resolution | Synthesis of enantiopure cyclopentenol building blocks researchgate.net |

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. cem.com This is particularly relevant for the synthesis of azides, as some reagents and intermediates can be hazardous. researchgate.net

Performing reactions in water or without a solvent can significantly reduce the environmental impact of a chemical process. cem.com The synthesis of alkyl azides via nucleophilic substitution of alkyl halides or tosylates has been successfully adapted to aqueous conditions, often accelerated by microwave irradiation. organic-chemistry.org This approach avoids the use of volatile and often toxic organic solvents like DMF or DMSO, which are traditionally used for this transformation. google.comunibe.ch

Solvent-free, or neat, reaction conditions are another tenet of green chemistry. cem.com Mechanochemical methods, such as ball-milling, have been employed for the synthesis of triazoles from organic azides under solvent-free conditions, showcasing the potential for eliminating bulk solvent use in reactions involving azides. chim.it These principles can be directly applied to the synthesis of this compound from its corresponding halide or tosylate.

Table 3: Green Approaches to Alkyl Azide Synthesis

| Starting Material | Azide Source | Conditions | Solvent | Key Advantage | Ref. |

| Alkyl halides/tosylates | Alkali azides | Microwave | Water | Avoids organic solvents | organic-chemistry.org |

| Aliphatic carboxylic acids | Tosyl azide | AgNO₃ catalyst, K₂S₂O₈ oxidant | aq. MeCN | Decarboxylative azidation | organic-chemistry.org |

| Unactivated olefins | NaN₃ | FeCl₃·6H₂O, blue light | Not specified | Mild, ambient conditions | organic-chemistry.org |

| Alkenes | TMSN₃, N-Hydroxyphthalimide | Metal-free | Aqueous solution | Metal-free oxyazidation | acs.org |

Organocatalysis and biocatalysis are rapidly growing fields in green chemistry, offering metal-free and highly selective transformations under mild conditions. rsc.orgresearchgate.net

Organocatalysts, such as chiral amines or thioureas, have been developed for asymmetric azidation reactions. rsc.org For example, cinchona alkaloids have been used to catalyze the α-azidation of β-ketoesters with modest enantioselectivities. While not directly applied to this compound, these methods demonstrate the potential of organocatalysis for introducing azide groups stereoselectively. Furthermore, polymer-supported organocatalysts are being developed to facilitate catalyst recovery and reuse, further enhancing the green credentials of these processes. scispace.com

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under environmentally benign conditions, typically in aqueous media. researchgate.net The enzymatic synthesis of azides has been demonstrated. For example, a promiscuous N-nitrosylase has been shown to catalyze the formation of organic azides from aryl hydrazines. acs.org Additionally, lipases have been used in the chemo- and stereoselective synthesis of azido-containing nucleoside analogues, highlighting the potential of biocatalysts to handle complex molecules bearing the azide functionality. nih.gov The development of enzymes specifically tailored for the azidomethylation of cyclopentane derivatives could provide a highly sustainable and selective synthetic route.

Reactivity and Mechanistic Investigations of Azidomethyl Cyclopentane

Cycloaddition Reactions (Click Chemistry)

The azido (B1232118) group in (Azidomethyl)cyclopentane serves as a 1,3-dipole, enabling its participation in several powerful cycloaddition reactions to form heterocyclic structures. These reactions are cornerstones of "click chemistry," a concept that emphasizes high-yielding, stereospecific, and simple-to-perform reactions. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that unites an azide (B81097) with a terminal alkyne. nih.gov This reaction is known for its exceptional reliability, broad scope, and high regioselectivity, proceeding under mild conditions, often at room temperature and in aqueous environments. organic-chemistry.orgnih.gov The reaction between this compound and various terminal alkynes yields 1,4-disubstituted 1,2,3-triazole products exclusively. organic-chemistry.orgnih.gov

The CuAAC reaction is characterized by its outstanding regioselectivity, producing only the 1,4-disubstituted 1,2,3-triazole isomer, in contrast to the thermal Huisgen cycloaddition which typically yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The catalytic process allows for the coupling of this compound with a diverse range of alkyne partners. The reaction tolerates a wide variety of functional groups on the alkyne component, making it a robust method for molecular assembly. organic-chemistry.org

For instance, this compound has been successfully reacted with substituted pyridine (B92270) alkynes to generate complex triazole-containing molecules. In a specific application, the cycloaddition was performed using copper(II) sulfate (B86663) pentahydrate and sodium ascorbate, which generates the active Cu(I) species in situ, in a solvent mixture of t-BuOH and water at room temperature. This highlights the reaction's compatibility with both heterocyclic structures and aqueous conditions.

| Alkyne Partner | Product | Conditions | Yield |

| 3-Ethynyl-6-methyl-2-phenylpyridine | 1-((Cyclopentylmethyl)-1H-1,2,3-triazol-4-yl)-6-methyl-2-phenylpyridine | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rt | 91% |

This table presents an example of the CuAAC reaction involving this compound, demonstrating the typical conditions and high yield achieved.

The mechanism of the CuAAC reaction is distinct from a concerted 1,3-dipolar cycloaddition and is understood to proceed through a stepwise pathway involving copper acetylide intermediates. nih.govmdpi.comrsc.org While the exact nature of the catalytically active species can vary depending on ligands and reaction conditions, a general consensus points towards the involvement of one or more copper centers. nih.govbeilstein-journals.org

Initial computational studies proposed a mechanism beginning with the formation of a copper(I) acetylide from the terminal alkyne. nih.gov This acetylide then reacts with the azide. More recent and sophisticated computational and experimental studies suggest that dinuclear copper acetylide complexes are often the key catalytic species. beilstein-journals.orgacs.orgresearchgate.net The proposed cycle involves the coordination of the azide to a dicopper acetylide complex, followed by cyclization to form a six-membered copper-containing intermediate. organic-chemistry.orgbeilstein-journals.orgresearchgate.net Subsequent rearrangement and protonolysis release the 1,4-disubstituted triazole product and regenerate the copper catalyst. organic-chemistry.orgbeilstein-journals.org This dinuclear mechanism helps to explain the high efficiency and strict regioselectivity of the reaction. rsc.orgbeilstein-journals.orgresearchgate.net The reaction is significantly accelerated in water, a phenomenon attributed to the favorable thermodynamics of Cu(I) coordination to the alkyne in aqueous media. organic-chemistry.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Metal-Free Click Reactions

To circumvent the potential cytotoxicity of the copper catalyst in biological applications, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. nih.govresearchgate.net This reaction utilizes a strained cycloalkyne, typically a derivative of cyclooctyne (B158145), which possesses significant ring strain. nih.govacs.org This inherent strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and without the need for a metal catalyst. nih.govnih.gov

This compound, as a primary alkyl azide, is a suitable partner for SPAAC reactions. The reaction proceeds to form a stable triazole product and is orthogonal to most biological functional groups. nih.govnih.gov The rate of SPAAC can be tuned by modifying the structure of the cycloalkyne; for example, the introduction of electron-withdrawing fluorine atoms or the oxidation of an adjacent alcohol to a ketone on the cyclooctyne ring can increase the reaction rate. nih.gov This catalyst-free approach is highly valuable for applications in chemical biology, such as the labeling of biomolecules in living systems. nih.govnih.govmdpi.com

Other 1,3-Dipolar Cycloadditions (e.g., with Nitriles, Olefins)

The 1,3-dipolar nature of the azido group in this compound allows it to react with dipolarophiles other than alkynes, such as nitriles and olefins, to form different five-membered heterocycles. researchgate.netnih.gov

Cycloaddition with Nitriles: The reaction of an azide with a nitrile can lead to the formation of a tetrazole ring. researchgate.net This [3+2] cycloaddition typically requires activation, often with a Lewis acid or under thermal conditions, to construct the tetrazole core, which is a significant structure in medicinal chemistry. researchgate.net

Cycloaddition with Olefins: The cycloaddition between an azide and an alkene (olefin) yields a triazoline ring. nih.govorgsyn.org This reaction can be promoted thermally or photochemically. The resulting triazoline ring is often less stable than the aromatic triazole formed from alkynes and can sometimes undergo further reactions, such as rearrangement or elimination of dinitrogen, depending on the substituents and reaction conditions. nih.gov These reactions provide a pathway to saturated and partially saturated nitrogen-containing cyclopentane (B165970) derivatives. rsc.org

Reduction and Amination Reactions of the Azidomethyl Group

The azidomethyl group of this compound is a valuable synthetic precursor to a primary amine. The reduction of the azide provides a straightforward and efficient route to (cyclopentylmethyl)amine and its derivatives. This transformation is crucial for introducing an amino group, a key functional group in pharmaceuticals and other biologically active molecules. mdpi.com

Several methods are effective for the reduction of alkyl azides like this compound. researchgate.net Catalytic hydrogenation is a common and clean method, typically employing catalysts such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. google.comthieme-connect.de This method is often highly efficient and proceeds under mild conditions. thieme-connect.de Other reducing agents can also be employed, including lithium aluminum hydride (LiAlH₄), the Staudinger reaction using a phosphine (B1218219) like triphenylphosphine (B44618) followed by hydrolysis, and sodium borohydride (B1222165) in the presence of a suitable catalyst. mdpi.com The choice of reducing agent can be guided by the presence of other functional groups in the molecule to ensure chemoselectivity. thieme-connect.de

| Reagent / Catalyst | Conditions | Product | Notes |

| H₂, Pd/C | MeOH or EtOH, rt | (Cyclopentylmethyl)amine | A standard, high-yielding method for azide reduction. thieme-connect.de |

| H₂, Pd/C, (Boc)₂O | MeOH | tert-butyl (cyclopentylmethyl)carbamate | In situ protection of the resulting amine is possible. google.com |

| Triphenylphosphine (PPh₃) then H₂O | THF, then H₂O | (Cyclopentylmethyl)amine | The Staudinger reaction, useful when hydrogenation is not suitable. mdpi.com |

| LiAlH₄ | Et₂O or THF | (Cyclopentylmethyl)amine | A powerful reducing agent, less chemoselective than hydrogenation. |

This table summarizes common methods for the reduction of the azidomethyl group to a primary amine.

Catalytic Hydrogenation and Hydride Reductions

The reduction of the azido group in this compound to a primary amine, (cyclopentyl)methanamine, is a fundamental and widely utilized transformation. This can be achieved through two primary methods: catalytic hydrogenation and reduction with hydride reagents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. chemistrytalk.org Transition metals such as palladium, platinum, and nickel are conventionally employed for this purpose. thieme-connect.de The reaction proceeds by the adsorption of both the azide and hydrogen onto the catalyst surface, where the H-H bond is weakened. chemistrytalk.org This facilitates the stepwise addition of hydrogen atoms across the azide moiety, leading to the expulsion of nitrogen gas (N₂) and the formation of the corresponding primary amine. The choice of catalyst and reaction conditions can be tuned to ensure the selective reduction of the azide in the presence of other reducible functional groups. thieme-connect.de For instance, catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) are highly active and effective for this transformation. thieme-connect.de

| Method | Reagent(s) | Typical Solvent(s) | Product |

| Catalytic Hydrogenation | H₂, Pd/C or Pt or Ni | Ethanol, Methanol, Ethyl Acetate | (Cyclopentyl)methanamine |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | (Cyclopentyl)methanamine |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Isopropanol, Ethanol/Water | (Cyclopentyl)methanamine |

Staudinger Ligation and Aza-Wittig Reactions

The reaction of this compound with phosphines, such as triphenylphosphine, opens up two important synthetic pathways: the Staudinger ligation (or reduction) and the aza-Wittig reaction. Both begin with the initial formation of an iminophosphorane (or aza-ylide) intermediate. wikipedia.orgchem-station.com

Staudinger Ligation: This reaction, discovered by Hermann Staudinger, involves the reaction of an organic azide with a phosphine. wikipedia.orgsigmaaldrich.com The phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide. This is followed by the expulsion of dinitrogen (N₂) to form an iminophosphorane. wikipedia.org In the presence of water, this intermediate is readily hydrolyzed to yield a primary amine—(cyclopentyl)methanamine—and the corresponding phosphine oxide (e.g., triphenylphosphine oxide). wikipedia.orgsigmaaldrich.com This two-step process is known as the Staudinger reduction and serves as a mild method for converting azides to amines. wikipedia.org The high chemoselectivity of the reaction, where the azide and phosphine are bioorthogonal to most other functional groups, has made it a valuable tool in chemical biology for bioconjugation. nih.govthermofisher.com

Aza-Wittig Reaction: The aza-Wittig reaction is an extension of the Staudinger reaction where the intermediate iminophosphorane is trapped with an electrophile, most commonly a carbonyl compound, instead of being hydrolyzed. chem-station.comwikipedia.org The iminophosphorane generated from this compound and a phosphine can react with aldehydes or ketones in a manner analogous to the Wittig reaction. wikipedia.org The reaction proceeds to form an imine and a phosphine oxide byproduct. beilstein-journals.org This transformation is a powerful method for constructing carbon-nitrogen double bonds and has been widely applied in the synthesis of N-heterocyclic compounds via intramolecular versions. wikipedia.orgsioc-journal.cn

| Reaction | Reactants | Intermediate | Final Product(s) |

| Staudinger Ligation/Reduction | This compound, Phosphine (e.g., PPh₃), H₂O | Iminophosphorane | (Cyclopentyl)methanamine + Phosphine Oxide |

| Aza-Wittig Reaction | This compound, Phosphine, Carbonyl (R₂C=O) | Iminophosphorane | Imine (R₂C=N-CH₂-cyclopentyl) + Phosphine Oxide |

Rearrangement and Fragmentation Pathways

The azidomethyl group can be induced to undergo rearrangement and fragmentation, primarily through the generation of a highly reactive nitrene intermediate.

Nitrene Formation and Insertion Reactions

Upon thermal or photolytic activation, this compound is expected to lose a molecule of nitrogen (N₂) to form the corresponding cyclopentylmethylnitrene. numberanalytics.commdpi.com Nitrenes are highly reactive, electron-deficient species containing a monovalent nitrogen atom, and they are key intermediates in many nitrogen-based transformations. numberanalytics.comrsc.org

Once formed, the cyclopentylmethylnitrene can undergo several reactions, with C-H insertion being a prominent pathway. wikipedia.org This reaction involves the insertion of the nitrene into a carbon-hydrogen bond, forming a new carbon-nitrogen bond and resulting in an amine or amide. wikipedia.org

Intramolecular C-H Insertion: The cyclopentylmethylnitrene can insert into a C-H bond within its own structure. Insertion into a C-H bond of the cyclopentane ring would lead to the formation of a bicyclic amine, such as a 2-azabicyclo[3.2.0]heptane or a related isomer. The regioselectivity of this insertion is influenced by the proximity of the C-H bonds to the nitrene and their relative bond strengths (tertiary > secondary > primary).

Intermolecular C-H Insertion: In the presence of an external substrate (e.g., an alkane solvent), the nitrene can insert into the C-H bonds of the substrate molecule. msudenver.edu

The mechanism of insertion depends on the spin state of the nitrene. A singlet nitrene typically undergoes a concerted insertion with retention of stereochemistry, while a triplet nitrene reacts via a two-step radical process involving hydrogen abstraction followed by radical recombination. wikipedia.orgmsudenver.edu Transition metal catalysts, such as those based on rhodium or iron, can mediate nitrene formation and insertion under milder conditions, often proceeding through a metal-nitrene (or imido) intermediate. rsc.orgpku.edu.cn

Thermolysis and Photolysis of the Azidomethyl Moiety

The decomposition of the azido group in this compound is the initial and critical step for accessing nitrene-based reactivity. This decomposition can be initiated either by heat (thermolysis) or by light (photolysis). mdpi.comresearchgate.net

Thermolysis: Heating this compound causes the cleavage of the N-N₂ bond, releasing stable nitrogen gas and generating the highly reactive cyclopentylmethylnitrene. mdpi.com The temperatures required for this process can lead to subsequent, sometimes unselective, reactions of the resulting nitrene.

Photolysis: Irradiation with ultraviolet (UV) light provides an alternative, often cleaner, method for generating nitrenes from azides at lower temperatures. mdpi.comresearchgate.net Photolysis can offer better control over the reaction, minimizing side reactions that might occur at the higher temperatures required for thermolysis.

Both methods are fundamental for initiating reactions such as C-H insertion, cycloadditions, and rearrangements, making the azidomethyl group a versatile "masked" nitrene functionality. The choice between thermolysis and photolysis depends on the stability of the starting materials and desired products, as well as the specific reaction pathway being targeted. researchgate.net

Functional Group Interconversions of the Azidomethyl Moiety

Beyond reductions and nitrene-based reactions, the azidomethyl group is a versatile handle for a wide range of functional group interconversions (FGIs). imperial.ac.ukub.edu An FGI is the process of converting one functional group into another through reactions like substitution, addition, or elimination. imperial.ac.uk The azide itself is often installed via nucleophilic substitution of a corresponding halide (e.g., (iodomethyl)cyclopentane) or sulfonate ester with an azide salt, such as sodium azide. vanderbilt.edu

The azide group in this compound can participate in various transformations:

Cycloaddition Reactions: The azide can act as a 1,3-dipole in cycloaddition reactions. The most prominent example is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazole rings. This reaction, particularly the copper-catalyzed version (CuAAC or "click chemistry"), is highly efficient and specific, providing a robust method for linking the cyclopentylmethyl moiety to other molecules.

Reaction with Organometallics: Azides can react with certain organometallic reagents, such as Grignard reagents, although these reactions can be complex and sometimes hazardous.

Conversion to Other Nitrogen functionalities: Through multi-step sequences, the azide can be converted into other nitrogen-containing groups. For example, reduction to the amine followed by diazotization and substitution can introduce a range of other functionalities.

These interconversions highlight the role of this compound as a key building block in organic synthesis, allowing for the introduction of a nitrogen atom that can be subsequently elaborated into a diverse array of functional groups as needed for the synthesis of more complex target molecules. youtube.comslideshare.net

Advanced Spectroscopic and Structural Elucidation of Azidomethyl Cyclopentane Analogues

Detailed Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of (Azidomethyl)cyclopentane analogues in solution. mdpi.com It provides a wealth of information regarding the connectivity of atoms and the spatial arrangement of the molecule.

The conformation of the cyclopentane (B165970) ring and the orientation of the azidomethyl substituent are elucidated through the analysis of ³JHH coupling constants and Nuclear Overhauser Effect (NOE) enhancements. researchgate.net The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. conflex.netnih.gov By measuring these coupling constants, the preferred puckering of the cyclopentane ring and the rotameric state of the C-C bond connecting the ring to the azidomethyl group can be inferred. For instance, the coupling constants between protons on the cyclopentane ring can help distinguish between envelope and twist conformations. docbrown.info

Table 1: Representative ¹H NMR Data for Conformational Analysis of a Hypothetical this compound Analogue

| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Key NOE Correlations |

| H-1 | 2.15 | J(H1, H2a) = 8.5, J(H1, H2b) = 6.2 | H-2a, H-5a, CH₂-N₃ |

| H-2a | 1.80 | J(H2a, H2b) = 13.0, J(H2a, H3a) = 9.0 | H-1, H-3a |

| H-2b | 1.55 | J(H2b, H3b) = 7.0 | H-1, H-3b |

| CH₂-N₃ | 3.40 | - | H-1, H-2a |

Note: This table is illustrative and presents hypothetical data to demonstrate the application of NMR parameters in conformational analysis.

Dynamic NMR (DNMR) spectroscopy is employed to investigate the energetics of conformational processes, such as the rotation around the C-C bond connecting the cyclopentane ring and the azidomethyl group. mdpi.com At low temperatures, the rotation may be slow on the NMR timescale, leading to distinct signals for different rotamers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal.

By analyzing the lineshape changes as a function of temperature, the rate constants for the rotational process can be determined. From these rate constants, the activation energy (ΔG‡) for the rotational barrier can be calculated. This provides quantitative information about the steric and electronic factors governing the conformational flexibility of the azidomethyl substituent. For example, a study on lupinine (B175516) azide (B81097), which contains a related structural motif, utilized computational modeling to investigate the internal rotation of the methyl azide group, revealing a low-energy stable state. mdpi.com

Table 2: Hypothetical Rotational Barrier Data from Dynamic NMR

| Temperature (K) | Rate Constant (k, s⁻¹) | Rotational Barrier (ΔG‡, kcal/mol) |

| 200 | 10 | 10.5 |

| 220 | 100 | 10.6 |

| 240 | 800 | 10.7 |

Note: This table contains hypothetical data to illustrate the type of information obtained from DNMR studies.

Vibrational Spectroscopy (IR and Raman) for Azide Signature Bands

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the presence and probing the local environment of the azide functional group. mdpi.comspectroscopyonline.com The azide group (–N₃) exhibits a strong and characteristic asymmetric stretching vibration (νas) that is readily identifiable.

This intense absorption typically appears in the infrared spectrum in the region of 2114 to 2083 cm⁻¹. uni-muenchen.de Its high intensity makes it a sensitive probe, even in complex molecules. nih.gov The corresponding symmetric stretching vibration (νs) is usually found at lower frequencies, between 1297 and 1256 cm⁻¹, and is often weaker in the IR spectrum but can be more prominent in the Raman spectrum. uni-muenchen.de

Table 3: Characteristic Vibrational Frequencies for the Azide Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | IR Intensity | Raman Intensity |

| Asymmetric Stretch (νas) | 2080 - 2170 | Strong | Weak to Medium |

| Symmetric Stretch (νs) | 1250 - 1300 | Medium to Weak | Medium to Strong |

The exact frequency of the azide asymmetric stretch is sensitive to the local chemical environment, including solvent polarity and hydrogen bonding interactions. nih.govrsc.org This sensitivity allows the azide group to be used as a vibrational reporter to probe its surroundings. For instance, a blue shift (higher frequency) of the azide asymmetric stretch is often observed when moving from a nonpolar to a polar, protic solvent. nih.gov This is because the vibrational frequency is influenced by the electric fields exerted by the surrounding molecules. rsc.org By studying these shifts in different solvents or within different molecular matrices, one can gain insights into the local environment experienced by the azidomethyl group.

X-ray Crystallography of Key this compound Derivatives

X-ray crystallography provides the most definitive and high-resolution structural information for molecules in the solid state. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a detailed three-dimensional map of electron density can be generated. This allows for the precise determination of bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecule's conformation and stereochemistry.

While obtaining suitable crystals of this compound itself may be challenging, the structural analysis of its crystalline derivatives is a common practice. For example, derivatives formed through reactions of the azide group or by introducing other functional groups that facilitate crystallization can be studied. The resulting crystal structures serve as a benchmark for validating the conformational analyses performed using spectroscopic methods like NMR in solution. researchgate.net

High-Resolution Mass Spectrometry for Structural Confirmation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the accurate mass determination and structural confirmation of the products resulting from reactions involving this compound. jeol.com HRMS provides highly precise mass-to-charge ratio (m/z) measurements, which allows for the determination of the elemental composition of a molecule. researchgate.net

When this compound is used in a chemical synthesis, for example, in a cycloaddition reaction, HRMS can be used to confirm the molecular formula of the resulting product. By comparing the experimentally measured exact mass with the calculated mass for the expected product, the identity of the compound can be confirmed with a high degree of confidence. Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide additional structural information, helping to piece together the connectivity of the atoms within the newly formed molecule. jeol.comdocbrown.info

Computational and Theoretical Studies on Azidomethyl Cyclopentane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. DFT calculations for (Azidomethyl)cyclopentane would provide fundamental information about its stability and reactivity.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and its susceptibility to electrophilic attack, while the LUMO energy relates to the electron affinity and reactivity towards nucleophiles. The HOMO-LUMO energy gap is an indicator of molecular stability.

A charge distribution analysis, such as Mulliken population analysis, would reveal the partial charges on each atom in this compound. This information helps in identifying electrophilic and nucleophilic sites within the molecule. For instance, in azido-containing compounds, the nitrogen atoms typically carry partial negative charges, influencing their interaction with other molecules.

Table 1: Calculated HOMO-LUMO Energies and Charge Distribution for this compound (Note: Specific calculated data for this compound is not available in the published literature.)

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Mulliken Atomic Charges | |

| C (cyclopentane ring) | Data not available |

| C (methyl group) | Data not available |

| N (azide group) | Data not available |

Conformational Analysis and Potential Energy Surfaces

The cyclopentane (B165970) ring is not planar and exists in various puckered conformations, such as the "envelope" and "half-chair" forms, to alleviate ring strain. A conformational analysis of this compound would involve calculating the relative energies of its different spatial arrangements to identify the most stable conformers. This is achieved by mapping the potential energy surface, which illustrates the energy of the molecule as a function of its geometric parameters, such as bond angles and dihedral angles. Understanding the preferred conformation is essential as it influences the molecule's physical properties and reactivity.

Table 2: Relative Energies of this compound Conformers (Note: A potential energy surface and specific relative energies for the conformers of this compound have not been reported in scientific literature.)

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Envelope | Data not available |

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculated frequencies are invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands. For this compound, key vibrational modes would include the characteristic asymmetric and symmetric stretches of the azide (B81097) group (N₃), as well as the various C-H and C-C stretching and bending modes of the cyclopentyl and methyl groups. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.

Table 3: Calculated vs. Experimental Vibrational Frequencies for this compound (Note: A detailed computational and experimental vibrational analysis for this compound is not available in the literature.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Azide (N₃) Asymmetric Stretch | Data not available | Data not available |

| Azide (N₃) Symmetric Stretch | Data not available | Data not available |

| C-H Stretch (cyclopentane) | Data not available | Data not available |

Mechanistic Elucidation of Reactions via Transition State Computations

Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, products, and transition states, chemists can map out the most likely pathway a reaction will follow.

Activation Energy Barriers and Reaction Pathways

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. Transition state theory is used to locate the transition state structure—the highest energy point along the reaction coordinate—and to calculate the activation energy barrier. For reactions involving this compound, such as cycloadditions or reductions of the azide group, these calculations would clarify the step-by-step mechanism and predict the feasibility of different reaction pathways.

Table 4: Calculated Activation Energies for Reactions of this compound (Note: No specific transition state computations or activation energy barriers for reactions involving this compound have been published.)

| Reaction Type | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| [3+2] Cycloaddition | Data not available | Data not available |

Applications in Advanced Organic Synthesis and Materials Science

(Azidomethyl)cyclopentane as a Versatile Synthetic Building Block

The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. uni-muenchen.denih.govnih.govmdpi.com this compound serves this role effectively due to the presence of the azide (B81097) functional group, which acts as a handle for a variety of chemical reactions, and the stable cyclopentane (B165970) ring, which provides a specific carbocyclic scaffold.

The cyclopentane ring is a structural motif found in numerous biologically active natural products. researchgate.netshu.ac.ukresearchgate.netoregonstate.eduresearchgate.net Synthetic strategies for these complex targets often rely on methods that allow for the stereocontrolled construction of this five-membered ring. researchgate.net this compound can be used as a pre-formed building block to introduce the cyclopentylmethyl fragment into larger molecular frameworks.

The azide group is particularly valuable in this context. It is a key participant in one of the most reliable and high-yielding reactions in organic chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". arizona.edunih.govnih.gov This reaction allows for the covalent linking of the this compound unit to another molecule containing an alkyne group, forming a stable triazole ring. This method's efficiency and specificity make it ideal for late-stage functionalization in the synthesis of complex molecules. Furthermore, the azide group can be readily reduced to a primary amine, providing another pathway for integration into peptides, alkaloids, and other nitrogen-containing natural products.

Table 1: Key Transformations of the Azide Group in this compound for Molecular Synthesis

| Starting Material | Reagents & Conditions | Product Functional Group | Application |

|---|---|---|---|

| This compound | Terminal Alkyne, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-Triazole | Covalent linking via Click Chemistry |

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached. This compound itself is a functionalized scaffold, and it serves as a precursor for a diverse range of other cyclopentane derivatives. nih.govnih.govnih.govrsc.org The azide can be transformed into various other functionalities, enabling the synthesis of libraries of related compounds for drug discovery and other applications.

For example, the conversion of the azide to an amine opens up a vast area of chemistry, allowing for the attachment of different substituents through amide coupling, reductive amination, or sulfonylation. The triazole ring formed via click chemistry is not just a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, influencing the pharmacological properties of the final molecule. nih.govnih.gov This versatility allows chemists to systematically modify the cyclopentane core to optimize its biological activity or material properties.

Development of Advanced Materials via Azide Chemistry

The reactivity of the azide group makes it highly valuable in materials science. arizona.edunih.gov Organic azides are used extensively in the creation of new polymers and functional materials, primarily through nitrene-based reactions or cycloaddition chemistry.

Polymers can be endowed with new properties by attaching functional molecules to their backbones. This compound can be used to introduce cyclopentyl groups onto a polymer chain. This is typically achieved by first preparing a polymer with alkyne side chains and then using the CuAAC reaction to "click" the this compound onto the polymer. nih.govacs.org

Another important application of azides in polymer science is cross-linking. nih.govnih.gov When heated or exposed to UV light, azides can release nitrogen gas (N₂) to form highly reactive nitrene intermediates. These nitrenes can then react with adjacent polymer chains, forming strong covalent bonds and creating a cross-linked network. This process is used to improve the mechanical strength, thermal stability, and solvent resistance of polymeric materials. While molecules with multiple azide groups are more commonly used for efficient cross-linking, the principle applies to monofunctional azides as well, which can participate in modifying polymer surfaces or grafting chains.

The formation of 1,2,3-triazoles via the azide-alkyne cycloaddition is a powerful tool for polymer synthesis itself. nih.govresearchgate.netrsc.orgresearchgate.net If a molecule contains two azide groups and another contains two alkyne groups, they can be polymerized through a step-growth mechanism to form a polytriazole. In this context, a difunctional derivative of this compound could serve as a monomer for creating polymers where the cyclopentane unit is part of the polymer backbone.

These triazole-containing polymers are known for their thermal stability and strong adhesive properties. Beyond simple polymers, the triazole linkage is instrumental in constructing supramolecular materials. beilstein-journals.orgnih.gov Supramolecular assemblies are complex structures formed through non-covalent interactions like hydrogen bonding and metal coordination. The nitrogen atoms in the triazole ring can act as ligands for metal ions or as hydrogen bond acceptors, directing the self-assembly of polymer chains into ordered, functional architectures.

Surface Functionalization and Nanomaterial Modification

Modifying surfaces at the molecular level is crucial for applications ranging from biocompatible implants to advanced electronics and sensors. zjwintime.comsabanciuniv.edumdpi.com Azide chemistry provides a robust method for covalently attaching molecules like this compound to various surfaces and nanomaterials. hiyka.comd-nb.inforsc.org

The process typically involves a two-step approach known as "bioorthogonal ligation" or click chemistry. First, the surface of a material (e.g., gold nanoparticles, silica, or a polymer film) is functionalized with alkyne groups. hiyka.comacs.orgkit.edu Then, this alkyne-modified surface is exposed to this compound, often with a copper catalyst, which results in the covalent attachment of the cyclopentylmethyl group via a triazole linker. acs.orgresearchgate.net

This strategy has been widely used to modify the surfaces of nanoparticles. researchgate.netepa.gov For instance, functionalizing gold nanoparticles with this compound could alter their solubility and interaction with biological systems. The high efficiency and specificity of the click reaction ensure that the modification occurs only at the desired alkyne sites without altering the intrinsic properties of the nanoparticle core. hiyka.comd-nb.info This precise control over surface chemistry is essential for creating sophisticated nanomaterials for targeted drug delivery, diagnostics, and catalysis. hiyka.comd-nb.info

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenyl azide |

| Glycidyl azide polymer (GAP) |

| Poly(3-azidomethyl-3-methyloxetane) (poly-AMMO) |

| Poly(3,3–bis(azidomethyl)oxetane) (poly-BAMO) |

| Poly(ethylene glycol) (PEG) |

| Tosyl chloride (TsCl) |

| Sodium azide (NaN₃) |

| Pentynoic acid |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) |

| 4-Dimethylaminopyridine (DMAP) |

| 4-(Azidomethyl)benzoic acid |

| 4-Azidobenzoic acid |

| 4-Methylbenzoic acid |

| p-(tert-Butyl)phenylacetylene |

| 2-(2-Hydroxyethoxy)ethylamine (HEEA) |

| Poly(glycidyl azide) (PG) |

| Poly(4-azidomethylstyrene) (PS) |

| Methyl 2-oxocyclopentanecarboxylate |

| Sarkomycin |

| Chrysomelidial |

| Loganin |

| Hirsutene |

| Abacavir |

| Agelastatin A |

| 3,6-Diazido-9-butyl-9H-carbazol-2-ylium |

| 2,6-Bis(4-ethynyl-2,6-diisopropylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone |

| 5-Azido-2-((4-azidophenyl)(4-hexylphenyl)amino)benzene-1-ylium |

| Poly(glycidyl methacrylate) |

| 2,2'-Azobisisobutyronitrile (AIBN) |

| 4-(1-Adamantyl)benzyl azide |

| Toluene-4-sulphonic acid cyclopentylmethyl ester |

| Methanesulfonic acid cyclopentylmethyl ester |

| Cyclopentylmethyl bromide |

| 1-Amino-cyclopentanemethanol |

| D-Glucosamine |

| (±)-Coriolin |

| (±)-Gymnomitrol |

| This compound |

| Dibenzocyclooctyne-acid (DBCO-acid) |

| 2,2-Bis(azidomethyl)propane-1,3-diol |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) |

| Camptothecin (CPT) |

| Methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate |

| Methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate |

| Methyl 3-oxotricyclo[3.3.0.02,8]octane-2-carboxylate |

| Iodobenzene diacetate (IBD) |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) |

| N-(4-Azidosulfonylphenyl)acetamide (P-ABSA) |

| Diphenylphosphoryl azide (DPPA) |

| Azidotributyltin (Tri-n-BuSnN₃) |

Design of Molecular Probes and Scaffolds for Chemical Biology Research (Excluding Biological Efficacy Testing)

In chemical biology, molecular probes are essential tools for studying complex biological processes, while molecular scaffolds provide a core structure for building libraries of diverse compounds. mdpi.com this compound is a highly useful component in the rational design of such molecules due to its distinct structural features. osti.govnih.gov

The cyclopentane ring acts as a rigid, three-dimensional scaffold. Unlike flexible alkyl chains, its conformational rigidity helps to control the spatial orientation of attached functional groups, which can be crucial for specific molecular interactions. This defined geometry is a desirable attribute when designing molecules intended to fit into specific binding pockets of proteins or other biological macromolecules. mdpi.comnih.gov

The primary utility of the this compound unit in this context is the azide group, which functions as a bioorthogonal chemical handle. wikipedia.orgnih.gov The term "bioorthogonal" refers to a chemical reaction that can occur in a complex biological environment without interfering with native biochemical processes. wikipedia.orgnih.gov The azide group is exceptionally suited for this role as it is small, metabolically stable, and absent in most biological systems. wikipedia.org

This azide handle allows for the modular assembly of molecular probes using click chemistry. A core scaffold containing the this compound moiety can be synthesized, and then various functional components can be attached in a final step via CuAAC or SPAAC. This "late-stage functionalization" approach is highly efficient for creating a diverse range of probes from a common precursor. For example, a fluorescent dye, an affinity tag like biotin, or a photo-crosslinking group can be appended to the scaffold by first functionalizing them with a terminal alkyne or a strained cyclooctyne (B158145).

Table 2: Modular Design of Chemical Biology Probes Using an this compound Scaffold

| Probe Component | Function | Example of Alkyne-Functionalized Unit for Attachment |

| Scaffold | Provides 3D structure and a click handle. | This compound |

| Reporter Group | Enables detection and visualization. | Alkyne-fluorescein, Alkyne-rhodamine |

| Affinity Tag | Allows for purification and isolation of binding partners. | Alkyne-biotin |

| Reactive Group | Covalently links the probe to its target for identification. | Alkyne-benzophenone (photocrosslinker) |

This modular design strategy facilitates the synthesis of multifunctional probes where the cyclopentane core serves as a central hub, positioning the various functional elements in a controlled spatial arrangement. osti.govnih.gov

Emerging Research Directions and Future Prospects for Azidomethyl Cyclopentane

Flow Chemistry and Continuous Synthesis of (Azidomethyl)cyclopentane Derivatives

The synthesis and handling of organic azides, including this compound, can present safety challenges in traditional batch processes due to their potential instability. cam.ac.ukresearchgate.net Continuous flow chemistry offers a promising solution by utilizing microreactors with small reaction volumes, which enhances heat and mass transfer, improves process control, and significantly mitigates safety risks associated with explosive intermediates. researchgate.netnih.gov

The application of flow chemistry to this compound can be envisioned in two main areas: its initial synthesis and its subsequent transformation. The synthesis of alkyl azides from corresponding halides or alcohols is a well-established process that can be readily adapted to a flow regime. For instance, a packed-bed reactor containing a solid-supported azide (B81097) resin could enable the efficient conversion of (bromomethyl)cyclopentane (B151954) or (mesyloxymethyl)cyclopentane into the desired this compound, allowing for easy purification and immediate use in subsequent steps. cam.ac.uk

Furthermore, derivatives of this compound can be synthesized in telescoped or sequential flow processes without the need to isolate reactive intermediates. researchgate.net A notable application is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." A flow setup could involve an initial reactor for the synthesis of this compound, which then feeds directly into a second reactor where it is mixed with an alkyne and a copper catalyst to form a 1,2,3-triazole derivative. researchgate.net This integrated approach streamlines the synthesis, reduces manual handling of hazardous materials, and allows for automated production.

| Reactor Type | Reactants | Product | Key Advantage |

| Packed-Bed (Solid Support) | (Bromomethyl)cyclopentane, Azide Resin | This compound | Safe handling, easy purification. cam.ac.uk |

| Microreactor | This compound, Terminal Alkyne, Copper Catalyst | Cyclopentylmethyl-triazole derivative | Telescoped synthesis, no isolation of azide. researchgate.net |

| Tubular Reactor | Alcohols, TMSN₃, Amberlyst-15 | Alkyl Azides | Direct azidation under controlled conditions. nih.gov |

This methodology not only enhances safety and efficiency but also facilitates process optimization and scale-up, paving the way for the broader industrial application of this compound derivatives. nih.gov

Photocatalytic Transformations Involving the Azidomethyl Group

Recent advances in photoredox catalysis have enabled the activation of organic molecules using low-energy visible light, offering a milder alternative to harsh UV irradiation. rsc.orgnih.gov While much of the research has focused on aryl and vinyl azides, the extension of these principles to alkyl azides like this compound represents a significant emerging research direction.

Visible-light photocatalysis could potentially activate the azidomethyl group through an energy transfer mechanism. nih.gov A photosensitizer, upon absorbing visible light, would transfer its energy to the azide, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate. This process avoids the high-energy UV light that can cause unwanted side reactions and decomposition. nih.gov

The generated cyclopentylmethylnitrene could then undergo a variety of synthetic transformations:

Intramolecular C-H Amination: The nitrene could insert into a C-H bond on the cyclopentane (B165970) ring, leading to the formation of bicyclic amines, which are valuable scaffolds in medicinal chemistry.

Intermolecular Reactions: In the presence of other substrates, the nitrene could participate in aziridination of alkenes or amination of C-H bonds on other molecules.

The development of photocatalytic systems compatible with alkyl azides would provide a powerful tool for creating complex nitrogen-containing molecules from the this compound scaffold under mild and controlled conditions.

Selective C-H Functionalization of Cyclopentane Ring in the Presence of Azidomethyl Group

Direct C-H functionalization is a powerful strategy for streamlining organic synthesis by avoiding pre-functionalized starting materials. Research has demonstrated the feasibility of selective transannular C-H arylation of cyclopentane carboxylic acids, where the carboxylic acid group directs the reaction to a specific C-H bond on the ring. nih.gov This precedent suggests a promising future for similar transformations on this compound.

The azidomethyl group, or a derivative formed in situ, could serve as a directing group to control the regioselectivity of C-H activation on the cyclopentane ring. The nitrogen atoms of the azide could coordinate to a metal catalyst, bringing the catalytic center into proximity with specific C-H bonds at the C2 or C3 positions. This would enable the direct introduction of various functional groups (e.g., aryl, alkyl, or heteroatom groups) onto the cyclopentane core.

A key challenge in this area is the compatibility of the azide moiety with the often harsh conditions of C-H activation catalysis. The development of milder catalytic systems is crucial. Success in this area would provide a highly efficient route to novel, polysubstituted cyclopentane derivatives that are difficult to access through traditional synthetic methods, opening new avenues for drug discovery and materials science. rsc.orgoregonstate.edu

Development of Novel Reaction Methodologies for the Azidomethyl Moiety

Beyond its conventional use in click chemistry, the azidomethyl group is at the center of several innovative reaction methodologies. One such area is its use as a masked primary amine. The development of new protocols for the azidomethylation of various N-heterocycles provides new ways to introduce this versatile functional handle. acs.org

Another novel application is the use of the 3'-O-azidomethyl group as a reversible terminator in DNA sequencing. nih.govnih.gov In this technology, the azidomethyl group caps (B75204) the 3'-hydroxyl group of a nucleotide, halting DNA polymerization. After the nucleotide is identified, the azidomethyl group is cleaved under mild conditions to allow the next cycle to proceed. This highlights the potential for the azidomethyl group to be used as a cleavable protecting group in other contexts, such as in the controlled release of molecules or the temporary modification of biomolecules. The cleavage reaction, often performed with phosphines like Tris(2-carboxyethyl)phosphine (TCEP), regenerates the free hydroxyl group. nih.gov

Furthermore, the azide group itself can participate in reactions other than cycloadditions. For example, the sulfo-click reaction involves the reaction of sulfonyl azides with thiocarboxylic acids. rsc.org Exploring analogous reactivity for alkyl azides like this compound could lead to new ligation strategies.

| Methodology | Application | Key Feature |

| Reversible Termination | DNA Sequencing | The 3'-O-azidomethyl group acts as a cleavable cap. nih.govnih.gov |

| Azidomethylation | Synthesis of N-heterocycles | Direct introduction of the -CH₂N₃ group. acs.org |

| Staudinger Ligation | Peptide/Protein Modification | Formation of an amide bond from an azide and a phosphine (B1218219). |

| Sulfo-Click Analogs | Bioconjugation | Potential for new types of click reactions beyond alkyne cycloadditions. rsc.org |

These emerging methodologies expand the synthetic utility of the azidomethyl group far beyond its traditional roles, positioning this compound as a valuable tool for chemical biology and materials science.

Integration into Supramolecular Chemistry and Self-Assembling Systems

This compound is an attractive building block for the construction of complex supramolecular architectures. The cyclopentane core provides a rigid, three-dimensional scaffold, while the azidomethyl group offers a versatile handle for covalent and non-covalent interactions. nih.gov

The most straightforward application is the use of the azide for "clicking" the cyclopentane unit onto larger molecules. This can be used to synthesize components for metal-organic frameworks (MOFs), polymers, or dendrimers. For example, a bis-alkyne linker could be used to connect two this compound units, creating a larger, rigid building block for further assembly.

The integration of this compound into self-assembling systems could lead to the development of novel functional materials, including porous solids for gas storage, stimuli-responsive gels, and new platforms for drug delivery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (azidomethyl)cyclopentane, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of (chloromethyl)cyclopentane with sodium azide (NaN₃). Optimization involves solvent selection (e.g., DMF for polar aprotic conditions), temperature control (60–80°C), and catalytic additives like potassium iodide (KI) to enhance reactivity. Reaction progress is monitored via TLC or GC-MS. Yield improvements may require inert atmospheres to prevent azide degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features indicate successful synthesis?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for cyclopentane protons (δ 1.5–2.5 ppm) and the azidomethyl group (δ ~3.3 ppm for CH₂N₃).

- IR Spectroscopy : A strong absorption band near 2100 cm⁻¹ confirms the azide (-N₃) stretch.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 125 (C₆H₁₁N₃⁺) and fragmentation patterns validate the structure. Cross-referencing with literature data ensures accuracy .

Q. What are the primary stability concerns associated with the azide functional group in this compound, and how can they be mitigated during storage?

- Methodological Answer : Azides are sensitive to heat, light, and mechanical shock, posing explosion risks. Storage recommendations include:

- Use amber vials at ≤4°C under inert gas (N₂/Ar).

- Avoid contact with heavy metals or reducing agents.

- Stability assays (e.g., DSC/TGA) quantify decomposition thresholds, guiding safe handling protocols .

Advanced Research Questions

Q. How does the introduction of an azidomethyl group affect the ring strain and conformational dynamics of cyclopentane, and what computational methods can model these effects?

- Methodological Answer : The azidomethyl substituent increases ring strain due to steric hindrance, altering pseudorotation dynamics. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) compare energy barriers for chair vs. twist-boat conformers. Molecular dynamics simulations (MD) further elucidate substituent-induced torsional stress .

Q. What strategies enable the selective functionalization of this compound in click chemistry applications, and how can reaction conditions influence regioselectivity?

- Methodological Answer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used. Key parameters include:

- Catalyst : Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) enhances regioselectivity for 1,4-triazoles.

- Solvent : tert-Butanol/water mixtures improve solubility and reduce side reactions.

- Temperature : 25–40°C balances reaction rate and selectivity. Post-reaction purification via flash chromatography isolates products .

Q. How can contradictions in reported thermodynamic data for this compound be resolved through experimental replication and advanced analytical techniques?

- Methodological Answer : Discrepancies in properties like enthalpy of formation or vapor pressure arise from inconsistent calibration or sample purity. Resolution strategies:

- Replicate Studies : Use high-purity samples (>99%) and standardized equipment (e.g., NIST-traceable calorimeters).

- Cross-Validation : Combine differential scanning calorimetry (DSC) with gas-phase FTIR to correlate thermal and spectroscopic data.

- Uncertainty Quantification : Apply Monte Carlo simulations to assess measurement error margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.